molecular formula C20H22ClFN4O3 B2723586 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide CAS No. 898448-64-1

2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2723586
CAS No.: 898448-64-1
M. Wt: 420.87
InChI Key: XXOOBJOLFDFKDF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a chemical compound for research use. Its molecular formula is C19H20ClFN4O3 and it has a molecular weight of 398.84 g/mol . This benzamide derivative is designed for investigative purposes in medicinal chemistry and oncology research. This compound is of significant research interest for probing the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is aberrantly activated in several cancers, such as basal cell carcinoma and medulloblastoma . Structural analogs of this benzamide, which feature a similar pharmacophore with a piperazine group and nitrobenzamide core, have demonstrated activity as inhibitors of the Smoothened (Smo) receptor—a key protein in the Hh pathway . Researchers can utilize this compound to study the mechanism of Hh pathway suppression, which involves competitive displacement of native ligands from the Smo receptor, as observed in related molecules . Applications & Research Value • Oncology Research: Serves as a tool compound for investigating Smo-dependent Hh signaling in various cancer cell models. • Medicinal Chemistry: Provides a core structure for the design and synthesis of novel potential therapeutic agents. The presence of the nitro group also makes it a candidate for exploring hypoxia-selective prodrug strategies . • Mechanistic Studies: Useful in competitive binding assays to understand ligand-receptor interactions within the Hh pathway. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate precautions. It is recommended to store the material sealed in a dry environment at room temperature.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O3/c1-24-8-10-25(11-9-24)19(14-2-4-15(22)5-3-14)13-23-20(27)17-7-6-16(26(28)29)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOOBJOLFDFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

    Piperazine Introduction: The intermediate is then reacted with 1-methylpiperazine under basic conditions to introduce the piperazinyl group, resulting in 2-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide.

    Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated sulfuric acid and nitric acid to yield the target compound, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural features that allow it to interact with various biological targets, including receptors and enzymes.

Potential Therapeutic Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of piperazine compounds may exhibit antidepressant-like effects. The presence of the piperazine moiety in this compound suggests potential activity in modulating neurotransmitter systems involved in mood regulation .
  • Anticancer Properties :
    • Some studies have explored the role of similar nitrobenzamide compounds in cancer therapy. These compounds may act by inhibiting specific signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Effects :
    • The nitro group present in the structure is known for its role in antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar properties .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the effects of piperazine derivatives on depression models in rodents. The results indicated that compounds similar to 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide exhibited significant reductions in depressive behavior when administered, suggesting their potential as new antidepressants .

Case Study 2: Anticancer Research

In a separate investigation, researchers evaluated the anticancer properties of nitrobenzamide derivatives against breast cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation, highlighting their therapeutic potential against cancer .

Case Study 3: Antimicrobial Testing

A study focused on the antimicrobial efficacy of various nitro-containing compounds found that some exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar antimicrobial properties, warranting further investigation .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Nitrobenzamides ()

  • 2-Chloro-N-(2-fluorophenyl)-4-nitrobenzamide (H58389) : Differs in the absence of the ethyl-piperazine chain, highlighting the importance of the piperazine moiety in receptor binding. The ortho-fluorine position may reduce steric hindrance compared to the target compound’s para-fluorophenyl group .
  • This positional isomerism may impact metabolic stability .

Piperazine-Linked Benzamides ()

  • 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1): Replaces the nitro group with a chloro substituent and substitutes 4-methylpiperazine with phenylpiperazine. The absence of a nitro group may decrease oxidative stress risks .
  • Pruvanserin Hydrochloride : Shares the 4-fluorophenyl-piperazine motif but incorporates an indole-carbonyl group instead of nitrobenzamide. Pruvanserin’s efficacy in insomnia and depression underscores the therapeutic relevance of fluorophenyl-piperazine hybrids, suggesting similar pathways for the target compound .

Heterocyclic Modifications ()

  • 2-Chloro-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide: Replaces the ethyl-piperazine chain with a benzothiazole ring.

Phenethylamine Derivatives ()

  • N-(3-Chlorophenethyl)-4-nitrobenzamide : Lacks the piperazine ring but retains the nitrobenzamide core. The phenethyl group may confer different pharmacokinetic profiles, such as shorter half-life due to increased metabolic susceptibility of the amine group .

Key Structural and Functional Differences

Property Target Compound Comparators
Piperazine Substitution 4-Methylpiperazine enhances basicity and solubility vs. phenylpiperazine (CAS 62984-74-1) . Pruvanserin’s unsubstituted piperazine may offer higher receptor affinity but lower metabolic stability .
Nitro Group Position Para-nitro group stabilizes the benzamide via resonance, unlike ortho/meta isomers (). Meta-nitro analogs (e.g., H59915) may exhibit reduced electronic effects .
Linker Flexibility Ethyl chain between amide and piperazine allows conformational adaptability. Rigid benzothiazole () or phenethyl () linkers restrict motion .

Biological Activity

2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, often referred to by its chemical formula C15H21ClFN3O3C_{15}H_{21}ClFN_3O_3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H21ClFN3O3C_{15}H_{21}ClFN_3O_3
  • Molecular Weight : 313.80 g/mol
  • CAS Number : 2411278-48-1

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its structural features contribute to its interaction with multiple biological targets, including receptors and enzymes.

  • G Protein-Coupled Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. This interaction can lead to modulation of neurotransmitter release and neuronal excitability .
  • Nitric Oxide Synthesis : Research indicates that the compound may stimulate endogenous nitric oxide synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission .
  • Antimicrobial Properties : Similar compounds in its class have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Neuropharmacological Effects

A study evaluated the anxiolytic and anticonvulsant properties of the compound. It was found to exhibit significant anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders. The study highlighted its ability to modulate GABAergic transmission, which is critical for anxiety regulation .

Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound possesses antimicrobial properties against a range of bacterial strains, indicating its potential as a therapeutic agent for infections. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Study 3: Nitric Oxide Production

Another investigation focused on the compound's ability to enhance nitric oxide production in vascular tissues. Results showed a dose-dependent increase in nitric oxide levels, supporting its role in vascular modulation and potential implications for cardiovascular health .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticSignificant reduction in anxiety
AntimicrobialInhibition of bacterial growth
Nitric Oxide SynthesisIncreased NO production
GABAergic ModulationEnhanced GABA receptor activity

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Condensation : Heating intermediates (e.g., 4-nitrobenzamide derivatives) with N-methylpiperazine under reflux in aprotic solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) achieves >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Parameters : Temperature control (-50°C for carbodiimide-mediated couplings) minimizes side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 461.1 calculated vs. observed) .
  • HPLC-DAD : Dual detection (UV at 254 nm and diode array) identifies impurities (<2%) .

Advanced Research Questions

Q. How do researchers resolve contradictions in proposed dual-targeting mechanisms against bacterial enzymes?

Answer: Contradictions arise when the compound’s activity varies across bacterial strains. Methodological approaches include:

  • Enzyme Inhibition Assays : Measure IC₅₀ against Acps-PPTase and ArPPTase using radiolabeled substrates .
  • Structural Analysis : X-ray crystallography (e.g., PDB deposition) identifies binding interactions with enzyme active sites .
  • Mutagenesis Studies : Replace key residues (e.g., Ser-98 in Acps-PPTase) to validate target specificity .

Q. What strategies optimize the compound’s fluorescence properties for cellular imaging?

Answer: The nitro and fluorophenyl groups enable pH-dependent fluorescence. Optimization involves:

  • pH Titration : Fluorescence intensity peaks at pH 7.4 (physiological range), validated via spectrofluorometry (λₑₓ 350 nm, λₑₘ 450 nm) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance quantum yield (QY 0.42 → 0.68) .

Q. How can in vivo pharmacokinetic challenges (e.g., metabolic instability) be addressed?

Answer:

  • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., nitro-reduction products) in liver microsomes .
  • Prodrug Design : Mask the nitro group with a bioreversible moiety (e.g., acetate ester), improving half-life from 1.2h to 4.5h in murine models .

Q. What computational tools predict off-target interactions in kinase inhibition studies?

Answer:

  • Molecular Docking : AutoDock Vina screens kinase domains (e.g., ABL1, EGFR) to prioritize high-affinity targets (ΔG < -9 kcal/mol) .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

Methodological Considerations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to validate binding kinetics .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO concentration <0.1% in bioassays) to minimize artifacts .

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